molecular formula C18H14N2O3 B14311731 7H-Pyrido(2,3-c)carbazole2-carboxylic acid, 1,4-dihydro-1-oxo-, ethyl ester CAS No. 114476-30-1

7H-Pyrido(2,3-c)carbazole2-carboxylic acid, 1,4-dihydro-1-oxo-, ethyl ester

Katalognummer: B14311731
CAS-Nummer: 114476-30-1
Molekulargewicht: 306.3 g/mol
InChI-Schlüssel: DGDBHQJHMRKOKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7H-Pyrido(2,3-c)carbazole2-carboxylic acid, 1,4-dihydro-1-oxo-, ethyl ester is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon. The presence of nitrogen and oxygen atoms in its structure contributes to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Pyrido(2,3-c)carbazole2-carboxylic acid, 1,4-dihydro-1-oxo-, ethyl ester typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of aminobenzimidazoles with bifunctional synthetic equivalents can lead to the formation of the desired heterocyclic system . The reaction conditions often involve the use of solvents like ethanol and catalysts such as acetic acid to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization and characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

7H-Pyrido(2,3-c)carbazole2-carboxylic acid, 1,4-dihydro-1-oxo-, ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 7H-Pyrido(2,3-c)carbazole2-carboxylic acid, 1,4-dihydro-1-oxo-, ethyl ester apart is its unique combination of nitrogen and oxygen atoms within its heterocyclic ring system. This structural feature contributes to its distinct chemical reactivity and potential for diverse applications in scientific research and industry .

Eigenschaften

114476-30-1

Molekularformel

C18H14N2O3

Molekulargewicht

306.3 g/mol

IUPAC-Name

ethyl 1-oxo-4,7-dihydropyrido[2,3-c]carbazole-2-carboxylate

InChI

InChI=1S/C18H14N2O3/c1-2-23-18(22)11-9-19-13-7-8-14-15(16(13)17(11)21)10-5-3-4-6-12(10)20-14/h3-9,20H,2H2,1H3,(H,19,21)

InChI-Schlüssel

DGDBHQJHMRKOKH-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CNC2=C(C1=O)C3=C(C=C2)NC4=CC=CC=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.